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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B610464 Get Quote

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A

(LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. This

document provides an in-depth overview of its mechanism of action, supported by quantitative

data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Lactate
Dehydrogenase
(R)-GNE-140 exerts its primary effect by inhibiting the catalytic activity of lactate

dehydrogenase enzymes, particularly LDHA and LDHB.[1][2][3][4][5][6] LDHA is a critical

enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a

process that also regenerates NAD+ from NADH. This final step of anaerobic glycolysis is

crucial for maintaining a high glycolytic rate, a phenomenon often observed in cancer cells

known as the "Warburg effect".

By competitively inhibiting LDHA and LDHB, (R)-GNE-140 disrupts this metabolic cycle.[7][8]

This leads to a reduction in lactate production and can cause a buildup of pyruvate and an

increase in the NADH/NAD+ ratio.[8] The consequences of this inhibition include reduced ATP

levels, induction of oxidative stress, and ultimately, cell death in susceptible cancer cells.[3][8]

The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2][3]
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Caption: (R)-GNE-140 inhibits LDHA, disrupting the conversion of pyruvate to lactate.

Quantitative Data Summary
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The activity of (R)-GNE-140 has been quantified through various biochemical and cellular

assays.

Table 1: Enzyme Inhibition Data

Target IC50 Value
Potency vs. (S)-
enantiomer

Reference

LDHA (cell-free) 3 nM 18-fold more potent [1][2][3][4]

LDHB (cell-free) 5 nM Not specified [1][2][3][4]

LDHC Inhibitory agent Not specified [1]

Table 2: Cellular Activity Data

Cell Line /
Condition

Assay Type Result Reference

Panel of 347 cancer

cell lines
Proliferation

Inhibition in 37 lines

(at 5 µM cutoff)
[1][2][6]

Chondrosarcoma

(IDH1 mutant)
Proliferation IC50 = 0.8 µM [1][2][6]

A549 (human lung

carcinoma)
Proliferation (MTT) IC50 = 0.36 µM [2]

A673 (Ewing's

sarcoma)
Cytotoxicity IC50 = 2.63 µM [2]

MIA PaCa-2

(pancreatic cancer)
Proliferation

Submicromolar

potency
[1]

NCGC00420737-

resistant clones
Viability

4.42-fold average

increase in EC50
[7]

Table 3: In Vivo Pharmacokinetic Data
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Species Dose Route Observation Reference

Mice 5 mg/kg Oral
High

bioavailability
[1][2][6]

Mice 50-200 mg/kg Oral
Greater in vivo

exposure
[1][2][6]

Mechanisms of Resistance
Cancer cells can develop both innate and acquired resistance to LDHA inhibition.

Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative

phosphorylation (OXPHOS) for energy production are inherently resistant to (R)-GNE-140.

However, they can be re-sensitized by co-treatment with an OXPHOS inhibitor like

phenformin.[4]

Acquired Resistance: Prolonged exposure to (R)-GNE-140 can lead to acquired resistance.

This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling

pathway, which upregulates OXPHOS as a compensatory metabolic adaptation.[4][8]

Additionally, upregulation of LDHB has been identified as a mechanism that can confer

resistance to multiple LDH inhibitors, including (R)-GNE-140.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.selleckchem.com/products/r-gne-140.html
https://www.medchemexpress.com/_R_-GNE-140.html
https://www.glpbio.com/r-gne-140.html
https://www.selleckchem.com/products/r-gne-140.html
https://www.medchemexpress.com/_R_-GNE-140.html
https://www.glpbio.com/r-gne-140.html
https://www.benchchem.com/product/b610464?utm_src=pdf-body
https://www.medkoo.com/products/17463
https://www.benchchem.com/product/b610464?utm_src=pdf-body
https://www.medkoo.com/products/17463
https://www.researchgate.net/publication/305779837_Metabolic_plasticity_underpins_innate_and_acquired_resistance_to_LDHA_inhibition
https://www.benchchem.com/product/b610464?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-GNE-140 LDHA Inhibition

Glycolysis Blocked

AMPK-mTOR-S6K
Pathway Activation

 Compensatory Signal

Increased
Oxidative Phosphorylation

(OXPHOS)

Acquired Resistance

 Drives

Click to download full resolution via product page

Caption: Acquired resistance to (R)-GNE-140 is driven by increased OXPHOS.
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Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing

findings related to (R)-GNE-140.

1. Cell Viability / Proliferation Assay (CellTiter-Glo®)

This protocol is used to determine the concentration of (R)-GNE-140 that inhibits cancer cell

proliferation by 50% (IC50).

Cell Plating: Cells are seeded in 384-well plates at optimal densities to ensure they reach 75-

80% confluency by the end of the assay. The growth medium used is typically RPMI

supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

Compound Treatment: The day after plating, cells are treated with (R)-GNE-140. A 6-point

dose titration scheme is commonly used to cover a range of concentrations.[1]

Incubation: Cells are incubated with the compound for 72 hours.[1]

Viability Assessment: After the incubation period, cell viability is measured using the

CellTiter-Glo® Luminescent Cell Viability assay, which quantifies ATP as an indicator of

metabolically active cells.[1]

Data Analysis: The luminescence data is used to calculate absolute IC50 values through a

four-parameter logistic curve fitting model.[1]

2. Intracellular Metabolite Analysis (GC-MS)

This method is used to measure changes in cellular metabolism following treatment with an

LDH inhibitor.

Cell Treatment: Wild-type and resistant cells are treated with (R)-GNE-140 or a vehicle

control for a specified period (e.g., four hours).[7]

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

Analysis: The levels of specific metabolites (e.g., glyceraldehyde-3-phosphate, ATP) are

measured using gas chromatography-mass spectrometry (GC-MS).[7]
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Data Interpretation: Changes in metabolite levels in treated versus untreated cells reveal the

on-target effects of the inhibitor.[7]
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Caption: Workflow for a typical cell viability assay to evaluate (R)-GNE-140.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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